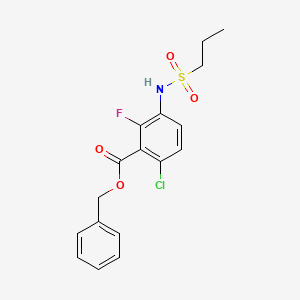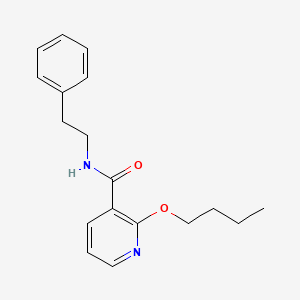
Benzyl 6-chloro-2-fluoro-3-(propylsulfonamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Benzyl 6-chloro-2-fluoro-3-(propylsulfonamido)benzoate is a synthetic organic compound that belongs to the class of benzoic acid derivatives. These compounds are often used in various chemical and pharmaceutical applications due to their unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-chloro-2-fluoro-3-(propylsulfonamido)benzoate typically involves multiple steps, including halogenation, sulfonylation, and esterification. The general synthetic route might include:
Halogenation: Introduction of chlorine and fluorine atoms to the benzene ring.
Sulfonylation: Addition of the propane-1-sulfonylamino group.
Esterification: Formation of the benzyl ester from benzoic acid.
Industrial Production Methods
Industrial production methods would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the removal of halogen atoms or reduction of the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, especially at the halogenated positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups to the benzene ring.
科学的研究の応用
Benzyl 6-chloro-2-fluoro-3-(propylsulfonamido)benzoate could have various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals or materials with unique properties.
作用機序
The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
6-Chloro-2-fluoro-benzoic acid: Lacks the sulfonylamino and benzyl ester groups.
2-Fluoro-(propane-1-sulfonylamino)-benzoic acid: Lacks the chlorine atom.
6-Chloro-(propane-1-sulfonylamino)-benzoic acid benzyl ester: Lacks the fluorine atom.
Uniqueness
The presence of both chlorine and fluorine atoms, along with the sulfonylamino and benzyl ester groups, makes Benzyl 6-chloro-2-fluoro-3-(propylsulfonamido)benzoate unique. These structural features could confer specific reactivity and biological activity that distinguish it from similar compounds.
特性
CAS番号 |
918523-47-4 |
|---|---|
分子式 |
C17H17ClFNO4S |
分子量 |
385.8 g/mol |
IUPAC名 |
benzyl 6-chloro-2-fluoro-3-(propylsulfonylamino)benzoate |
InChI |
InChI=1S/C17H17ClFNO4S/c1-2-10-25(22,23)20-14-9-8-13(18)15(16(14)19)17(21)24-11-12-6-4-3-5-7-12/h3-9,20H,2,10-11H2,1H3 |
InChIキー |
RVJCCSKXNXOONI-UHFFFAOYSA-N |
正規SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)Cl)C(=O)OCC2=CC=CC=C2)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2,6-Diamino-5-(p-chlorophenyl)-4-pyrimidinyl] methyl ketone](/img/structure/B8331596.png)
![(3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxetan-3-yl)methanol](/img/structure/B8331600.png)










![5-Bromo-4-[2-(2-bromophenyl)-ethyl]-1h-pyrrole-2-carboxylic acid](/img/structure/B8331679.png)
